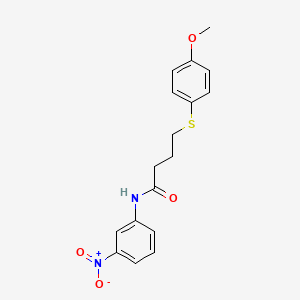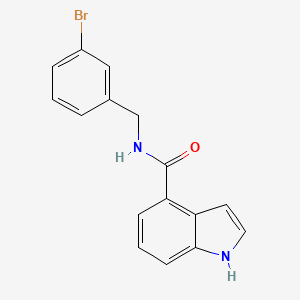
(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone is a novel chemical compound. The structure boasts a fusion of azepane, sulfonyl, phenyl, and piperazine moieties, rendering it a compound of significant interest due to its potential multifaceted applications in various scientific fields.
Synthetic Routes and Reaction Conditions
Formation of the Azepan-1-ylsulfonyl Moiety: Initiates with the reaction between azepane and a sulfonyl chloride in the presence of a base, like triethylamine. The reaction typically occurs under anhydrous conditions and at room temperature.
Phenyl Attachment: The phenyl group is introduced via a Friedel-Crafts alkylation, utilizing a suitable catalyst such as aluminum chloride.
Formation of the Piperazine Derivative: Piperazine and benzoyl chloride react under basic conditions to yield the phenylpiperazin-1-yl segment.
Final Coupling: The azepan-1-ylsulfonyl phenyl and phenylpiperazin-1-yl moieties are coupled using a dehydrating agent such as phosphorus oxychloride, ensuring a controlled environment to avoid side reactions.
Industrial Production Methods: : Scaling these reactions for industrial production involves optimizing yield and purity, often through continuous flow reactors and improved catalysis to ensure high-throughput and cost-effectiveness.
Types of Reactions
Oxidation: : The compound can be oxidized at the piperazine nitrogen using oxidizing agents like hydrogen peroxide, leading to N-oxide derivatives.
Reduction: : Reduction of the sulfonyl group to sulfide under conditions employing agents like lithium aluminum hydride.
Substitution: : Electrophilic substitution reactions can occur at the phenyl rings, using reagents like halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), in the presence of acetic acid, at room temperature.
Reduction: Lithium aluminum hydride (LiAlH₄), in dry ether, under reflux.
Substitution: Halogens like bromine (Br₂) in the presence of iron (Fe) catalysts at moderate temperatures.
Major Products Formed
N-oxide derivatives via oxidation.
Sulfides via reduction.
Halogenated phenyl compounds via electrophilic substitution.
科学的研究の応用
(3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone has been investigated in several fields:
Chemistry: : As a building block for more complex molecules.
Biology: : Potential use as a probe to study receptor-ligand interactions due to its diverse functional groups.
Medicine: : Explored for its pharmacological properties, potentially acting on the central nervous system.
Industry: : Evaluated for its role in developing novel materials with specific mechanical and chemical properties.
作用機序
Mechanism of Action: : The compound’s effects are mediated through its interaction with specific molecular targets. The sulfonyl group’s electron-withdrawing nature influences the compound’s binding affinity to receptors.
Molecular Targets and Pathways
The azepane ring interacts with membrane proteins, modulating their function.
The piperazine moiety can cross the blood-brain barrier, influencing neurotransmitter pathways.
類似化合物との比較
Compared to other sulfonyl phenyl or piperazine derivatives, (3-(Azepan-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone showcases enhanced stability and biological activity due to its unique structure.
Similar Compounds
N-(sulfonylphenyl)piperazine: Lacks the azepane ring, altering its reactivity and biological function.
4-(Phenylpiperazin-1-yl)methanone: Lacks the sulfonyl and azepane groups, limiting its applications.
特性
IUPAC Name |
[3-(azepan-1-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3S/c27-23(25-17-15-24(16-18-25)21-10-4-3-5-11-21)20-9-8-12-22(19-20)30(28,29)26-13-6-1-2-7-14-26/h3-5,8-12,19H,1-2,6-7,13-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPHJKSEAQNNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2791663.png)
![3-[(3-aminopropyl)(hydroxy)phosphoryl]-2-methylpropanoic acid](/img/structure/B2791664.png)

![[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2791668.png)


![N-Methyl-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]propan-2-amine;trihydrochloride](/img/structure/B2791675.png)
![methyl4-[(1R)-1-aminoethyl]-2-methylbenzoatehydrochloride](/img/structure/B2791676.png)
![N-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2791677.png)
![methyl N-[2-(3-chloro-1-benzothiophene-2-amido)-4,5-dimethylthiophene-3-carbonyl]carbamate](/img/structure/B2791679.png)

![3-(N-methylbenzenesulfonamido)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B2791681.png)


